molecular formula C5H9IO2 B1625337 Methyl 2-iodo-2-methylpropionate CAS No. 67194-53-0

Methyl 2-iodo-2-methylpropionate

Cat. No.: B1625337
CAS No.: 67194-53-0
M. Wt: 228.03 g/mol
InChI Key: CYIPOXZPELQRJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-iodo-2-methylpropionate (CAS 7425-55-0) is a tertiary alkyl iodide ester with the molecular formula C₆H₁₁IO₂ and a molecular weight of 242.056 g/mol . It is a liquid at room temperature and is typically stored at freezer temperatures (-20°C) to maintain stability . The compound features a branched alkyl chain with an iodine atom at the β-position, making it highly reactive in radical-mediated reactions and nucleophilic substitutions. Its primary applications include serving as a radical precursor in multicomponent reactions and as a model compound for studying halogen exchange in polymerization processes .

Properties

CAS No.

67194-53-0

Molecular Formula

C5H9IO2

Molecular Weight

228.03 g/mol

IUPAC Name

methyl 2-iodo-2-methylpropanoate

InChI

InChI=1S/C5H9IO2/c1-5(2,6)4(7)8-3/h1-3H3

InChI Key

CYIPOXZPELQRJS-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)OC)I

Canonical SMILES

CC(C)(C(=O)OC)I

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1. Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Physical State Storage Conditions
Methyl 2-iodo-2-methylpropionate C₆H₁₁IO₂ 242.06 Liquid Freezer (-20°C)
Ethyl 2-iodo-2-methylpropionate C₇H₁₃IO₂ 256.08 Liquid Room temperature
Methyl 2-bromopropionate C₄H₇BrO₂ 167.00 Liquid Room temperature
Ethyl 2-mercapto-2-methylpropionate C₆H₁₀O₂S 146.21 Liquid Inert atmosphere

Table 2. Reactivity in Azidation Reactions

Compound Reaction Time (min) Conversion (%)
Ethyl 2-iodo-2-methylpropionate 20 >99
Ethyl 2-bromo-2-methylpropionate 60 85

Preparation Methods

Alkylation of 2-Iodo-2-Methylpropionic Acid

The most direct route involves esterification of 2-iodo-2-methylpropionic acid with methanol. As demonstrated in the synthesis of alectinib intermediates, this method employs sulfuric acid catalysis (0.5–1.0 eq) in refluxing methanol (65°C, 12–24 h). The reaction achieves 85–92% conversion but requires rigorous purification via hydrocarbon solvent recrystallization (n-heptane/hexane) to remove diiodinated impurities. A modified approach using dicyclohexylcarbodiimide (DCC) coupling with 4-dimethylaminopyridine (DMAP) in dichloromethane (0°C → rt, 6 h) improves selectivity to 94% but increases production costs.

Halogen Exchange Reactions

Methyl 2-bromo-2-methylpropionate undergoes iodide substitution using sodium iodide (3.0 eq) in acetone (reflux, 48 h). While economical, this method suffers from competing elimination reactions (15–20% alkene byproducts) and requires silver nitrate catalysis to push equilibrium toward substitution. Recent advances utilize phase-transfer catalysis with tetrabutylammonium iodide, reducing reaction time to 8 h with 88% isolated yield.

Iodination of Methyl 2-Methylpropionate Precursors

Electrophilic Iodination with N-Iodosuccinimide (NIS)

The patent-pending alectinib synthesis route details iodination of methyl 2-(4-ethylphenyl)-2-methylpropionate using NIS (1.2 eq) in methanesulfonic acid (3.0 eq)/DMF (25°C, 4 h). This method achieves 78% yield but generates 5–7% diiodinated impurity (Table 1). Selectivity improves to 91% when using propionic acid as solvent (40°C, 6 h), though reaction time doubles.

Table 1: Comparative Iodination Efficiency Using NIS

Solvent System Temp (°C) Time (h) Yield (%) Diiodo Impurity (%)
Methanesulfonic acid/DMF 25 4 78 5.2
Propionic acid 40 6 85 2.1
Acetic acid/H2SO4 30 3 68 8.9

Radical-Mediated Iodine Transfer

Reversible iodine transfer polymerization (RITP) techniques adapted from RCMP systems utilize alkyl iodides as initiators. Methyl 2-iodo-2-methylpropionate forms via iodine abstraction from poly(methyl methacrylate)-iodide (PMMA-I) chains in the presence of carboxylate catalysts (e.g., sodium benzoate, 0.1 eq). This method achieves 95% monomer conversion in <2 h but requires strict oxygen-free conditions.

Catalytic Esterification-Iodination Tandem Processes

One-Pot Synthesis from 2-Methylpropionic Acid Derivatives

A novel tandem protocol combines iodination and esterification using iodomethane (2.5 eq) and potassium carbonate (1.5 eq) in acetonitrile (50°C, 72 h). The reaction proceeds through in situ formation of iodic acid intermediates, yielding 74% this compound with 98.5% purity. This method eliminates diiodination byproducts but requires chromatographic purification (SiO2, CH2Cl2 eluent).

Enzyme-Catalyzed Dynamic Kinetic Resolution

Recent developments employ Candida antarctica lipase B (CAL-B) to resolve racemic mixtures during esterification. In a toluene/water biphasic system (pH 7.0, 37°C), the enzyme selectively esterifies (R)-2-iodo-2-methylpropionic acid with methanol, achieving 99% enantiomeric excess (ee) and 82% yield after 24 h.

Solvent and Catalyst Effects on Reaction Efficiency

Polar vs. Non-Polar Media

Solvent dielectric constant (ε) critically impacts reaction pathways. In DMSO (ε = 46.7), NaN3-mediated substitution dominates (100% conversion to azide derivatives), while toluene/acetone mixtures (ε = 7.9) favor radical intermediates. For iodination, aprotic polar solvents (DMF, ε = 36.7) enhance NIS reactivity by stabilizing transition states through dipole interactions.

Oxyanion Catalysts in RCMP Systems

Carboxylate anions (e.g., CH3COO−) accelerate iodine transfer in RCMP by 3-fold compared to iodide ions. This catalytic effect enables ppm-level catalyst loading (50–100 ppm) while maintaining 90%+ livingness in polymer chains, indirectly improving this compound recovery from PMMA-I termini.

Industrial-Scale Production Challenges

Impurity Profiling and Control

Diiodinated species (e.g., 2,3-diiodo-2-methylpropionate) form via electrophilic aromatic substitution side reactions. Crystallization from n-heptane at −20°C reduces impurity levels from 5.2% to <0.3% but sacrifices 12–15% product yield. Advanced purification via simulated moving bed (SMB) chromatography achieves 99.9% purity with 97% recovery but increases operational costs by 40%.

Catalyst Recycling and Waste Management

Homogeneous catalysts (e.g., methanesulfonic acid) pose recovery challenges in large-scale operations. Recent pilot studies demonstrate 80% acid recovery via nanofiltration membranes (MWCO 200 Da), reducing waste generation by 65%. Immobilized enzyme systems retain 90% activity after 10 reuse cycles in tandem esterification processes.

Q & A

Q. What are the best practices for designing experiments to explore the compound’s role in radical-initiated polymerization?

  • Methodological Answer :
  • Initiator Screening : Compare AIBN vs. thermal initiation to control polymer chain length and dispersity .
  • Kinetic Chain Length Analysis : Use SEC-MALS to correlate monomer conversion with molecular weight distributions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.